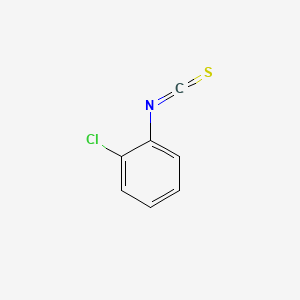

2-Chlorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSPOJBUMBXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181827 | |

| Record name | 1-Chloro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-81-0 | |

| Record name | Benzene, 1-chloro-2-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenyl Isothiocyanate: Chemical Properties, Synthesis, and Biological Activities for Researchers and Drug Development Professionals

Introduction

2-Chlorophenyl isothiocyanate is an aromatic organosulfur compound featuring a phenyl ring substituted with a chlorine atom and a highly reactive isothiocyanate functional group. This chemical intermediate is of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development due to its versatile reactivity, primarily in the formation of thiourea (B124793) derivatives. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities and associated signaling pathways characteristic of the broader class of isothiocyanates.

Chemical and Physical Properties

This compound is a clear, yellow to colorless liquid with a pungent odor. It is generally insoluble in water but soluble in various organic solvents. As with many isothiocyanates, it is sensitive to moisture and should be stored accordingly.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNS | [1][2] |

| Molecular Weight | 169.63 g/mol | [2][3] |

| CAS Number | 2740-81-0 | [1][2] |

| Appearance | Clear yellow liquid | [1][4] |

| Boiling Point | 262 °C | [3][5] |

| Density | 1.299 g/cm³ | [6] |

| Solubility in Water | 0.037 g/L (at 25 °C) | [1] |

| Refractive Index | 1.6598 to 1.6630 (at 20°C) | [4] |

Spectroscopic Data

Analytical characterization of this compound is crucial for its identification and purity assessment. Infrared and Nuclear Magnetic Resonance spectroscopy are key techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Signals | Interpretation |

| FT-IR | ~2100 cm⁻¹ (strong, sharp) | Asymmetric stretch of the -N=C=S group. |

| ~1600-1400 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |

| ~750 cm⁻¹ | C-Cl stretching vibration. | |

| ¹H NMR (CDCl₃) | δ ~7.2-7.6 ppm (multiplet) | Aromatic protons of the substituted phenyl ring. |

| ¹³C NMR (CDCl₃) | δ ~135 ppm | Carbon of the -N=C=S group. |

| δ ~125-135 ppm | Aromatic carbons. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (B130339) or a thiophosgene equivalent. Below is a representative protocol adapted from general methods for aryl isothiocyanate synthesis.

dot

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Thiophosgene (or a suitable substitute like phenyl chlorothionoformate)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent

-

Triethylamine (B128534) or another suitable base

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-chloroaniline (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reaction with Primary Amines: Synthesis of Thioureas

A hallmark reaction of isothiocyanates is their facile reaction with primary amines to form N,N'-disubstituted thioureas. These products are often of interest in medicinal chemistry.

dot

Caption: General scheme for the synthesis of thioureas from this compound.

Materials:

-

This compound

-

A primary amine (e.g., aniline (B41778) or benzylamine)

-

Ethanol or tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add the primary amine (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

Biological Activities and Signaling Pathways (General for Isothiocyanates)

While specific biological data for this compound is limited, the broader class of isothiocyanates is well-studied for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] It is important to note that the following information is based on studies of various isothiocyanates and may not be directly attributable to the 2-chloro substituted analog.

Anticancer Activity

Isothiocyanates have been shown to inhibit the growth of various cancer cells and are considered potent chemopreventive agents.[5][7] Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow.

Antimicrobial Activity

A range of isothiocyanates has demonstrated efficacy against various pathogenic bacteria and fungi. Aromatic isothiocyanates are thought to exert their antimicrobial effects by disrupting the bacterial membrane.[6]

Anti-inflammatory Activity

Isothiocyanates can suppress inflammatory responses by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.[4][8]

Modulation of Signaling Pathways by Isothiocyanates

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active. Isothiocyanates have been shown to inhibit NF-κB activation.[4][8] This is often achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

dot

Caption: General inhibitory effect of isothiocyanates on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is common in cancer. Some isothiocyanates have been found to modulate MAPK pathways (e.g., ERK, JNK, p38), which can contribute to their anticancer effects.[9]

dot

References

- 1. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 8. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chlorophenyl Isothiocyanate (CAS Number: 2740-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl isothiocyanate, with the CAS number 2740-81-0, is an organosulfur compound featuring an isothiocyanate functional group attached to a 2-chlorinated benzene (B151609) ring.[1] This reagent is of significant interest in organic synthesis, serving as a versatile building block for the creation of a diverse range of heterocyclic compounds and molecules with potential biological activity. Its utility is particularly noted in the fields of medicinal chemistry and drug development, where the isothiocyanate moiety provides a reactive handle for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the life sciences.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2740-81-0 | [1] |

| Molecular Formula | C₇H₄ClNS | [1] |

| Molecular Weight | 169.63 g/mol | |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 262 °C | |

| Solubility | Insoluble in water (0.037 g/L at 25°C) | [1] |

| Purity | Typically >95.0% (GC) | |

| Storage | Moisture sensitive, store at ambient temperatures | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| Infrared (IR) | The isothiocyanate group (-N=C=S) exhibits a strong, characteristic absorption band in the range of 2000-2200 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |

| ¹H NMR | Aromatic protons will appear in the downfield region of the spectrum. |

| ¹³C NMR | The carbon of the isothiocyanate group typically appears around 130-140 ppm. |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized from 2-chloroaniline (B154045) through various methods. A common approach involves the reaction with thiophosgene (B130339) or a two-step one-pot synthesis using carbon disulfide.

Experimental Protocol: Synthesis from 2-Chloroaniline and Carbon Disulfide

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.

Materials:

-

2-Chloroaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 2-chloroaniline (1 equivalent) and potassium carbonate (2 equivalents) in water.

-

To the vigorously stirred suspension, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

-

Continue stirring for 3-5 hours to allow for the formation of the dithiocarbamate (B8719985) salt. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, prepare a solution of cyanuric chloride (0.5 equivalents) in dichloromethane.

-

Add the cyanuric chloride solution dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.

-

Stir the biphasic mixture for an additional 30 minutes at 0°C.

-

After the reaction is complete (monitored by TLC), separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Workflow for the Synthesis of this compound

Caption: One-pot synthesis of this compound.

Reactivity: Formation of Thiourea (B124793) Derivatives

The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines to form thiourea derivatives.[1] This reaction is fundamental to the use of this compound as a building block in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of a N-(2-Chlorophenyl)-N'-substituted Thiourea

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

A suitable solvent (e.g., ethanol, tetrahydrofuran)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (1 equivalent) to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

The thiourea product may precipitate out of the solution upon formation. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Reaction Scheme for Thiourea Formation

Caption: Synthesis of a thiourea derivative.

Biological Activity and Applications in Drug Development

Isothiocyanates as a class of compounds have garnered significant attention for their potential anticancer properties. While specific data for this compound is limited, the broader family of isothiocyanates is known to induce apoptosis in cancer cells and modulate various signaling pathways.[2]

Anticancer Potential

Isothiocyanates have been shown to exert their anticancer effects through multiple mechanisms, including:

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: They may prevent the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with key cellular signaling pathways that are often dysregulated in cancer.

Table 3: General Anticancer Activities of Isothiocyanates

| Activity | Description |

| Cytotoxicity | Isothiocyanates have demonstrated cytotoxic effects against various cancer cell lines. |

| Apoptosis Induction | They can activate apoptotic pathways, leading to cancer cell death. |

| Anti-proliferative | They can inhibit the growth and division of cancer cells. |

Note: Further research is required to determine the specific quantitative biological data (e.g., IC50 values) for this compound against various cancer cell lines.

Signaling Pathways

Based on studies of other isothiocyanates, this compound may potentially modulate the following signaling pathways implicated in cancer:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Isothiocyanates have been shown to modulate MAPK signaling, which can lead to apoptosis in cancer cells.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway by isothiocyanates can promote apoptosis.

-

Keap1-Nrf2-ARE Pathway: This pathway is a major regulator of cellular defense against oxidative stress. Isothiocyanates can activate this pathway, leading to the expression of antioxidant and detoxifying enzymes.

Hypothesized Signaling Pathway Modulation by this compound

Caption: Potential modulation of cancer-related signaling pathways.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Table 4: Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a respirator if ventilation is inadequate.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for the generation of thiourea derivatives and other sulfur and nitrogen-containing heterocyclic compounds. Its potential as a scaffold in the development of new therapeutic agents, particularly in the area of oncology, is an active area of interest, largely based on the known biological activities of the broader isothiocyanate class. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound to realize its full potential in drug discovery and development.

References

A Technical Guide to 2-Chlorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl isothiocyanate is an aromatic organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a reactive isothiocyanate group and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug development and biological research.

Core Molecular and Physical Properties

This compound is a clear, yellow liquid characterized by a pungent odor.[1] It is largely insoluble in water but soluble in various organic solvents.[1] As a moisture-sensitive compound, it should be stored under anhydrous conditions to prevent degradation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₄ClNS | [2][3] |

| Molecular Weight | 169.63 g/mol | [2][3] |

| CAS Number | 2740-81-0 | [2][3] |

| Appearance | Clear yellow liquid | [1][2] |

| Purity | Available as >95.0% or 99% | [3] |

| Boiling Point | 262 °C | [4] |

| Refractive Index | 1.6598 to 1.6630 (at 20°C) | [2] |

| InChI Key | DASSPOJBUMBXLU-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C(=C1)N=C=S)Cl | [2] |

Synthesis and Reactivity

The synthesis of aryl isothiocyanates, including this compound, typically involves the reaction of the corresponding primary amine with a thiocarbonyl source. The most common methods utilize reagents like thiophosgene (B130339) or carbon disulfide.[5]

Experimental Protocol: General Synthesis of this compound

This protocol is a generalized procedure based on established methods for synthesizing aryl isothiocyanates.

Materials:

-

Thiophosgene or Carbon Disulfide and a suitable activating agent (e.g., triethylamine, dicyclohexylcarbodiimide)

-

An inert solvent (e.g., dichloromethane, chloroform)

-

A base (e.g., triethylamine, sodium bicarbonate)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure using Thiophosgene:

-

In a well-ventilated fume hood, dissolve 2-chloroaniline in an inert solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

References

2-Chlorophenyl isothiocyanate synthesis from 2-chloroaniline

An In-depth Technical Guide to the Synthesis of 2-Chlorophenyl Isothiocyanate from 2-Chloroaniline (B154045)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 2-chloroaniline, primarily focusing on the widely utilized thiophosgene (B130339) method. Isothiocyanates are crucial intermediates in the synthesis of a variety of biologically active compounds, making their efficient preparation a key focus in medicinal chemistry and drug development. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with this transformation. Furthermore, it presents the reaction pathway and a general experimental workflow through clear, structured diagrams. While the thiophosgene route is a classic and effective method, this guide also briefly touches upon alternative, less hazardous synthetic strategies that have emerged in recent years.

Introduction

Isothiocyanates (R-N=C=S) are a class of organic compounds characterized by the isothiocyanate functional group. They are highly versatile reagents in organic synthesis, readily reacting with nucleophiles to form a diverse range of heterocyclic compounds and thiourea (B124793) derivatives, many of which exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of aryl isothiocyanates, such as this compound, is therefore of great interest to the pharmaceutical and agrochemical industries.

The reaction of primary amines with thiophosgene (CSCl₂) is a cornerstone method for the preparation of isothiocyanates.[1][2] This method is known for its efficiency and broad applicability to a wide range of aromatic and aliphatic amines. However, the high toxicity and hazardous nature of thiophosgene necessitate careful handling and have prompted the development of alternative synthetic routes.[1][3] This guide will provide a detailed examination of the thiophosgene-mediated synthesis of this compound from 2-chloroaniline, offering practical guidance for researchers in the field.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2-chloroaniline using thiophosgene proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base, to yield the final isothiocyanate product. The reaction can be conceptualized as the formation of an intermediate dithiocarbamate (B8719985) salt which subsequently decomposes.[1]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following section details experimental procedures for the synthesis of aryl isothiocyanates using thiophosgene. These protocols are based on established literature methods and can be adapted for the synthesis of this compound.

General Procedure using a Biphasic System

This procedure is adapted from a common method for synthesizing aromatic isothiocyanates.[4]

-

Reaction Setup: A stirred two-phase mixture is prepared with 2-chloroaniline (1 equivalent) in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is cooled to 0°C in an ice bath.

-

Addition of Thiophosgene: Thiophosgene (1 to 1.2 equivalents) is added dropwise to the vigorously stirred biphasic mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (B86663).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.

Procedure using an Organic Base in a Homogeneous System

This method is based on the synthesis of 2,6-dichlorophenyl isothiocyanate and can be adapted accordingly.[5]

-

Reaction Setup: 2-Chloroaniline (1 equivalent) is dissolved in a dry organic solvent such as dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Addition of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (Hünig's base) or triethylamine (B128534) (NEt₃) (1.5 to 2.4 equivalents), is added slowly to the solution at room temperature.[4][5] The mixture is then cooled to 0°C.

-

Addition of Thiophosgene: Thiophosgene (1.1 to 1.3 equivalents) is added dropwise to the cooled solution.[4][5]

-

Reaction Progression: The reaction is stirred at room temperature for 3-4 hours.[5]

-

Workup: The reaction mixture is diluted with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Purification: The solvent is evaporated, and the residue is purified by flash column chromatography using a suitable eluent system (e.g., 5% EtOAc in hexane) to afford the pure this compound.[5]

Procedure for Steam Distillation Purification

For less volatile aryl isothiocyanates, steam distillation is an effective purification method.[6]

-

Initial Reaction: The synthesis is carried out, for instance, by adding 2-chloroaniline to a vigorously stirred mixture of thiophosgene and water.[6]

-

Workup: After the reaction, the crude oily product is separated and washed with dilute hydrochloric acid.[6]

-

Steam Distillation: The crude product is placed in a flask, and the apparatus is set up for steam distillation. The flask is heated in an oil bath to approximately 120°C, and dry steam is passed through the mixture.[6]

-

Collection: The isothiocyanate co-distills with the water and solidifies upon cooling in the receiving flask. The initial fraction containing excess thiophosgene is discarded.[6]

-

Final Purification: The collected solid is then recrystallized from a suitable solvent, such as ethanol.[6]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes quantitative data from representative syntheses of chlorinated phenyl isothiocyanates using thiophosgene.

| Starting Amine | Product | Base | Solvent | Yield (%) | Reference |

| 2,6-Dichloroaniline | 1,3-Dichloro-2-isothiocyanatobenzene | N,N-Diisopropylethylamine | Dichloromethane | 70 | [5] |

| p-Chloroaniline | p-Chlorophenyl isothiocyanate | (Aqueous phase) | Water | 72-81 | [6] |

| Aromatic Amine | Aromatic isothiocyanate | Triethylamine | Chloroform | 78-82 | [4] |

| Aromatic Amine | Aromatic isothiocyanate | NaHCO₃ (sat. aq.) | Chloroform | - | [4] |

| Aromatic Amine | Aromatic isothiocyanate | (Catalytic DMF) | Toluene | - | [4] |

Alternative Synthetic Routes

Given the hazardous nature of thiophosgene, several alternative methods for the synthesis of isothiocyanates have been developed. These often involve the decomposition of dithiocarbamate salts, which can be formed in situ from the corresponding primary amine and carbon disulfide.[1] Some notable desulfurizing agents that serve as alternatives to thiophosgene include:

-

Hydrogen Peroxide: A greener and safer option for the synthesis of non-chiral isothiocyanates.[1]

-

Sodium Persulfate: Particularly useful for the synthesis of chiral isothiocyanates.[1]

-

Tosyl Chloride: Allows for a one-step synthesis from the amine in high yields.[1]

-

Elemental Sulfur: An atom-efficient and increasingly popular reagent for isothiocyanate synthesis.[3]

-

Phenyl Chlorothionoformate: A versatile reagent that can be used in one-pot or two-step procedures.[7]

Safety Considerations

Thiophosgene is a highly toxic, volatile, and corrosive liquid.[1][8] It is a lachrymator and can cause severe damage upon inhalation, ingestion, or skin contact.[2][9] All manipulations involving thiophosgene must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Due to its reactivity with water, reactions should be carried out under anhydrous conditions unless a biphasic system is intentionally employed.[8][9]

Conclusion

The synthesis of this compound from 2-chloroaniline using thiophosgene remains a robust and widely practiced method in organic synthesis. This guide has provided a detailed overview of the reaction, including its mechanism, comprehensive experimental protocols, and expected yields. The provided diagrams offer a clear visualization of the chemical transformation and the practical workflow. While effective, the significant hazards associated with thiophosgene underscore the importance of exploring and adopting safer, alternative synthetic methodologies. Researchers and drug development professionals are encouraged to consider these greener alternatives in their synthetic planning.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-DICHLOROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 8. Thiophosgene - Wikipedia [en.wikipedia.org]

- 9. Thiophosgene: - An overview [moltuslab.com]

Spectroscopic Profile of 2-Chlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chlorophenyl isothiocyanate (CAS No: 2740-81-0), a key intermediate in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were obtained from solution-state NMR experiments.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.41–7.43 | m | - | 1H, Ar-H |

| 7.19–7.25 | m | - | 3H, Ar-H |

Note: The assignments are based on the expected splitting patterns and chemical shifts for a substituted benzene (B151609) ring.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 134.2 | Ar-C |

| 131.0 | Ar-C |

| 129.6 | Ar-C |

| 129.1 | Ar-C |

| 126.9 | Ar-C |

| 126.6 | Ar-C |

| 125.6 | Ar-C |

Note: The isothiocyanate carbon (N=C=S) signal is often broad and may be difficult to observe.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3036, 3016, 2995 | C-H stretching (aromatic) | - |

| 2075 | -N=C=S asymmetric stretching | Strong |

| 1588 | C=C stretching (aromatic ring) | - |

| 1483 | C=C stretching (aromatic ring) | - |

| 1435, 1133 | C-H in-plane bending | - |

| 815, 728 | C-H out-of-plane bending | - |

| 751 | C-Cl stretching | - |

Note: The isothiocyanate group is characterized by a strong and sharp absorption band in the 2000-2200 cm⁻¹ region.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AV300, operating at the appropriate frequencies for the respective nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained from a neat thin film of the sample between two potassium bromide (KBr) plates.[2]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker VECTOR-22.[2] The data is typically collected over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chlorophenyl Isothiocyanate

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. 2-Chlorophenyl isothiocyanate, a versatile reagent in organic synthesis, presents a specific set of handling challenges due to its toxicity and reactivity. This guide provides an in-depth overview of its safety data, handling precautions, and recommended experimental workflows.

Chemical and Physical Properties

This compound is a clear yellow liquid at room temperature. It is characterized by a pungent odor and is known to be moisture-sensitive.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 2740-81-0 | [2] |

| Molecular Formula | C₇H₄ClNS | [2] |

| Molecular Weight | 169.63 g/mol | [2] |

| Appearance | Clear yellow liquid | |

| Purity | ≥98.5% (GC) | [3] |

| Solubility in Water | 0.037 g/L at 25°C (practically insoluble) | |

| Refractive Index | 1.6598 to 1.6630 (at 20°C, 589 nm) | |

| Storage Conditions | Ambient temperatures, moisture-sensitive | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[4]

| Hazard Classification | GHS Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4] |

Below is a diagram illustrating the logical relationships of the GHS hazard classifications for this compound.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling precautions must be observed.

Engineering Controls:

-

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A flame-resistant lab coat is required.[5] For handling larger quantities, a chemically resistant apron should be worn over the lab coat.[5]

-

Hand Protection: Standard nitrile gloves are not recommended for prolonged contact.[5] It is advisable to use more robust gloves and to inspect them for any signs of degradation before use.[8] Always use proper glove removal techniques to avoid skin contact.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[6][8]

General Hygiene:

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Storage and Disposal

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1] The product is moisture-sensitive and should be stored under an inert atmosphere.[9] For long-term storage, refrigeration is recommended.[6][9] Keep away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[6][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures

In the event of exposure, immediate medical attention is required.[8][9]

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1][10] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice. | [1][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [1][10] |

Experimental Protocols: A Generalized Workflow

While specific experimental protocols will vary, the following generalized workflow outlines the key safety and handling steps for using this compound as a reagent in a chemical synthesis. This compound is often used as an intermediate in the synthesis of pesticides and other organic compounds.[1]

-

Preparation:

-

Reagent Handling and Dispensing:

-

Allow the this compound container to reach room temperature before opening to prevent moisture condensation.

-

Slowly and carefully transfer the required amount of the liquid reagent using a syringe or a calibrated pipette within the fume hood.[5]

-

-

Reaction Setup:

-

Add the reagent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

If heating is required, use a controlled heating source like a heating mantle or a water bath.[5]

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exothermic processes.

-

Perform extractions and washes within the fume hood.

-

Purify the product using appropriate techniques (e.g., chromatography, distillation, or recrystallization), ensuring proper ventilation.

-

-

Waste Disposal:

-

Segregate all waste containing this compound into a designated, labeled hazardous waste container.

-

Dispose of contaminated consumables (e.g., gloves, pipette tips) in the appropriate solid waste stream.

-

The following diagram illustrates this experimental workflow.

Biological Activity and Signaling Pathways

Some research indicates that this compound possesses cytotoxic activity against cancer cells, potentially through the induction of apoptosis (programmed cell death) and the modulation of gene expression.[11] While the precise mechanisms are a subject of ongoing research, a conceptual signaling pathway for apoptosis induction is presented below. This diagram illustrates a simplified, hypothetical pathway where the compound could trigger cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemical-label.com [chemical-label.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 2740-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. This compound | 2740-81-0 | CAA74081 [biosynth.com]

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2-Chlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isothiocyanate group in 2-Chlorophenyl isothiocyanate. The presence of a chlorine atom in the ortho position to the isothiocyanate group significantly influences its electrophilic character, making it a versatile reagent in organic synthesis. This document details the core reactivity, including nucleophilic addition and cycloaddition reactions, supported by mechanistic insights, experimental protocols, and spectroscopic data of resulting products. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry, facilitating the effective utilization of this compound in the synthesis of novel molecular entities.

Introduction

This compound (CAS No. 2740-81-0) is an aromatic isothiocyanate featuring a highly reactive –N=C=S functional group. The electrophilicity of the central carbon atom of the isothiocyanate moiety is enhanced by the electron-withdrawing inductive effect of the adjacent nitrogen and sulfur atoms, as well as the chloro-substituent on the phenyl ring[1]. This inherent reactivity makes it a valuable building block for the synthesis of a diverse range of sulfur and nitrogen-containing heterocyclic compounds and thiourea (B124793) derivatives, many of which exhibit significant biological activities[2][3]. Understanding the reactivity of this compound is crucial for its application in medicinal chemistry and drug discovery for the development of new therapeutic agents[4][5].

Core Reactivity of the Isothiocyanate Group

The reactivity of the isothiocyanate group in this compound is dominated by the electrophilic nature of the central carbon atom. This allows for two primary classes of reactions: nucleophilic additions and cycloadditions.

Nucleophilic Addition Reactions

The most common reaction of this compound involves the nucleophilic attack on the central carbon of the isothiocyanate group. A wide variety of nucleophiles, including amines, alcohols, and thiols, readily participate in this reaction.

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas[6][7][8]. These thiourea derivatives are important scaffolds in medicinal chemistry with a broad spectrum of biological activities[2][8].

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product. The general mechanism is depicted below.

Caption: General mechanism for the formation of thiourea from this compound.

The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dichloromethane (B109758) at room temperature or with gentle heating[7]. The yields are generally high, often exceeding 80%.

Table 1: Representative Yields for the Synthesis of Thiourea Derivatives from Aryl Isothiocyanates

| Aryl Isothiocyanate | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Aniline (B41778) | Acetone | Reflux, 10h | 85 | [9] |

| 4-Chlorophenyl isothiocyanate | Substituted anilines | Acetone | Reflux, 10h | 78-88 | [7] |

| This compound | Phenylamine | Dichloromethane | Room Temp, 1h | >95 (qualitative) | [10] |

| 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | Dichloromethane | Reflux, 24h | 82 | [6] |

Cycloaddition Reactions

The isothiocyanate group, with its cumulated double bonds, can participate in cycloaddition reactions. These reactions are valuable for the construction of various heterocyclic ring systems. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity patterns of aryl isothiocyanates can be extrapolated.

Aryl isothiocyanates can undergo [2+2] cycloaddition reactions with various unsaturated compounds, such as carbodiimides, to form four-membered heterocyclic rings[11]. These reactions are often reversible and can be influenced by the electronic properties of the substituents on the aryl ring[11].

In the presence of suitable 1,3-dipoles, aryl isothiocyanates can participate in [3+2] cycloaddition reactions to form five-membered heterocycles. For instance, the reaction with thioisomunchnones can lead to a competition between thionation and 1,3-dipolar cycloaddition[12].

While less common, the C=S bond of the isothiocyanate group can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. These reactions provide a route to six-membered sulfur- and nitrogen-containing heterocycles.

Caption: General scheme of cycloaddition reactions involving an aryl isothiocyanate.

Experimental Protocols

The following protocols are representative examples for the synthesis of thiourea derivatives from aryl isothiocyanates and can be adapted for reactions with this compound.

General Procedure for the Synthesis of 1-(2-Chlorophenyl)-3-arylthioureas

This procedure is adapted from the synthesis of related thiourea derivatives[7].

Materials:

-

This compound (1.0 mmol)

-

Substituted aniline (1.0 mmol)

-

Anhydrous acetone (10 mL)

Procedure:

-

Dissolve the substituted aniline (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add this compound (1.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold acetone, and dry.

-

If no precipitate forms, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-(2-chlorophenyl)-3-arylthiourea.

Caption: Workflow for the synthesis of 1-(2-Chlorophenyl)-3-arylthioureas.

Data Presentation

The following tables summarize typical spectroscopic data for N,N'-disubstituted thioureas, which are structurally similar to the products expected from the reaction of this compound.

Table 2: Representative ¹H-NMR Spectroscopic Data for N-Aryl-N'-Substituted Thioureas

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea[6] | DMSO-d₆ | 9.87 (s, 1H, NH), 9.77 (s, 1H, NH), 7.55-7.98 (m, Ar-H) |

| N-(p-chlorophenyl)-N'-Benzoyl thiourea | DMSO-d₆ | 12.59 (s, 1H, NH), 11.58 (s, 1H, NH), 7.45-8.00 (m, Ar-H) |

| N'- (2-chlorophenyl)-N-[(2-hydroxy-4-quinolinyl)methyl]-N-methyl-thiourea[13] | Data not fully available | Structure confirmed by available data |

Table 3: Representative ¹³C-NMR and IR Spectroscopic Data for N-Aryl-N'-Substituted Thioureas

| Compound | Spectroscopic Data |

| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea[6] | ¹³C-NMR (DMSO-d₆, δ ppm): 181.6 (C=S). IR (KBr, cm⁻¹): 3325, 3186 (N-H). |

| 1-(2-(p-Chlorophenylthio)ethyl)-3-phenylthiourea[11] | ¹³C-NMR: Data available for similar structures. |

| N,N'-bis(2-dialkylaminophenyl)thioureas | ¹³C-NMR (CDCl₃, δ ppm): ~178 (C=S). IR (cm⁻¹): ~3200 (N-H). |

| 1-(4-chlorophenyl)-3-phenylthiourea[8] | Structure confirmed by X-ray crystallography. |

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor in the synthesis of compounds with potential therapeutic applications. Thiourea derivatives, in particular, have been extensively investigated for a wide range of pharmacological activities, including:

-

Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines[4].

-

Antimicrobial Activity: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties[7].

-

Enzyme Inhibition: Substituted thioureas have been shown to be effective inhibitors of various enzymes, making them attractive for the treatment of a range of diseases[8].

The ability to readily synthesize a library of diverse thiourea derivatives from this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its isothiocyanate group readily undergoes nucleophilic addition reactions, particularly with amines, to form a wide array of thiourea derivatives with significant potential in drug development. While specific kinetic and cycloaddition data for this compound are not extensively reported, this guide provides a comprehensive overview of its expected reactivity based on the well-established chemistry of aryl isothiocyanates. The experimental protocols and spectroscopic data presented herein offer a practical foundation for researchers to utilize this compound in the design and synthesis of novel, biologically active molecules. Further investigation into the quantitative reactivity and cycloaddition chemistry of this compound is warranted to fully exploit its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 2740-81-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]

- 11. Reactions of aryl isothiocyanates with dicyclohexylcarbodi-imide. Search for the mechanism of cycloaddition and cycloreversion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Dissecting competitive mechanisms: thionation vs. cycloaddition in the reaction of thioisomunchnones with isothiocyanates under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

Potential Applications of 2-Chlorophenyl Isothiocyanate in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl isothiocyanate (Cl-Ph-NCS) is a versatile aromatic isothiocyanate that serves as a crucial building block in modern organic synthesis. Its electrophilic isothiocyanate group readily reacts with a variety of nucleophiles, making it an ideal starting material for the construction of diverse molecular scaffolds. This technical guide explores the significant applications of this compound in the synthesis of thiourea (B124793) derivatives and various heterocyclic systems, highlighting their potential in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways.

Core Applications of this compound

The reactivity of the isothiocyanate functional group is central to the synthetic utility of this compound. The carbon atom of the -N=C=S group is highly electrophilic and susceptible to attack by nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds. This reactivity forms the basis for the synthesis of a wide array of valuable organic molecules.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The most fundamental application of this compound is its reaction with primary and secondary amines to furnish N,N'-disubstituted thiourea derivatives.[1][2] These compounds are not only stable final products but also serve as key intermediates for the synthesis of more complex heterocyclic systems. The general reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

General Reaction Scheme for Thiourea Synthesis

Caption: Nucleophilic addition of an amine to this compound.

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-3-phenylthiourea (B160979)

A representative protocol for the synthesis of a disubstituted thiourea is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or ethanol (B145695).

-

Addition of Amine: To this solution, add aniline (B41778) (1.0 eq) dropwise at room temperature with continuous stirring.

-

Reaction: The reaction is typically exothermic and proceeds readily. Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., petroleum ether or cold ethanol), and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 1-(2-chlorophenyl)-3-phenylthiourea.[1]

Table 1: Synthesis of Representative N-(2-Chlorophenyl) Thiourea Derivatives

| Amine Reactant | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Aniline | 1-(2-Chlorophenyl)-3-phenylthiourea | Acetone | 2 h | 92 | [1] |

| 4-Chloroaniline | 1-(2-Chlorophenyl)-3-(4-chlorophenyl)thiourea | Ethanol | 3 h | 88 | [1] |

| Cyclohexylamine | 1-(2-Chlorophenyl)-3-cyclohexylthiourea | Dichloromethane | 1.5 h | 95 | [1] |

Table 2: Spectroscopic Data for 1-(2-Chlorophenyl)-3-phenylthiourea

| Technique | Data |

| ¹H NMR (CDCl₃, δ ppm) | 8.15 (s, 1H, NH), 7.6-7.2 (m, 9H, Ar-H), 7.95 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | 180.5 (C=S), 137.2, 134.8, 131.0, 130.1, 129.5, 128.8, 127.4, 126.9, 125.3 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1590 (C=C), 1540 (N-H bending), 1240 (C=S) |

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen and sulfur-containing heterocycles. The intermediate thiourea derivatives can undergo intramolecular or intermolecular cyclization reactions to form rings of different sizes.

Thiazolidinones are five-membered heterocyclic compounds with a wide range of biological activities.[3][4] Derivatives of this compound can be converted to thiazolidin-4-ones through a multi-step process.

Workflow for Thiazolidinone Synthesis

Caption: General workflow for the synthesis of thiazolidinones.

Experimental Protocol: Synthesis of 2-(2-Chlorophenylimino)-3-aryl-thiazolidin-4-one

-

Synthesis of Thiourea: Synthesize the N-(2-chlorophenyl)-N'-arylthiourea as described in the previous section.

-

Cyclization: To a solution of the thiourea derivative (1.0 eq) in a solvent like absolute ethanol or glacial acetic acid, add ethyl bromoacetate (B1195939) (1.1 eq) and a base such as anhydrous sodium acetate (B1210297) (2.0 eq).

-

Reaction: Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thiazolidinone derivative.[5]

Table 3: Yields of Thiazolidinone Derivatives

| Aryl group on Thiourea | Product | Yield (%) | Reference |

| Phenyl | 2-(2-Chlorophenylimino)-3-phenylthiazolidin-4-one | 85 | [5] |

| 4-Methylphenyl | 2-(2-Chlorophenylimino)-3-(4-methylphenyl)thiazolidin-4-one | 82 | [5] |

Substituted 2-aminobenzothiazoles can be synthesized from N-(2-chlorophenyl)thioureas through oxidative cyclization.[6][7][8] This transformation involves the formation of a new C-S bond and is typically promoted by an oxidizing agent.

Experimental Protocol: Synthesis of 2-Anilino-6-chlorobenzothiazole (Illustrative example with a related substrate)

-

Reaction Setup: Dissolve the N,N'-diarylthiourea (1.0 eq) in a suitable solvent like chloroform (B151607) or acetic acid.

-

Addition of Oxidizing Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture for a few hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is then treated with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.[8]

Quinazolines are another class of heterocyclic compounds with significant biological activities.[3][9][10][11][12] this compound can be used as a synthon in multi-component reactions to construct the quinazoline (B50416) scaffold.

Experimental Protocol: Synthesis of 2-(2-Chlorophenylamino)quinazoline (Illustrative)

A general approach involves the reaction of 2-aminobenzonitrile (B23959) with a Grignard reagent to form an intermediate ketimine, which then reacts with the isothiocyanate.[3]

-

Formation of Ketimine: React 2-aminobenzonitrile with a suitable Grignard reagent (e.g., phenylmagnesium bromide) in an ethereal solvent.

-

Reaction with Isothiocyanate: To the in-situ generated ketimine, add this compound.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent aromatization, often promoted by a base and an oxidizing agent, to yield the substituted quinazoline.

Biological Activities of Derivatives

Derivatives of this compound, particularly the thioureas and their heterocyclic products, have shown promising biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of thiourea derivatives. The presence of the thiourea moiety and the specific substituents on the aromatic rings play a crucial role in their activity.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | Reference |

| 1-(2-Chlorophenyl)-3-(4-fluorophenyl)thiourea | 64 | 32 | [13] |

| 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea | 32 | 16 | [13] |

| 1-(2-Chlorophenyl)-3-(pyridin-2-yl)thiourea | 128 | 64 | [1] |

Anticancer Activity

Isothiocyanates and their derivatives are well-known for their cancer chemopreventive and therapeutic properties.[14][15] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways.

Table 5: IC₅₀ Values of Representative Isothiocyanate-derived Compounds against Cancer Cell Lines

| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) | Reference |

| A Sulforaphane analogue | 7.3 | 8.9 | 5.2 | [14] |

| A Benzothiazole derivative | 1.2 | 2.5 | - | [16] |

| A Quinazoline derivative | - | 3.24 | 1.32 | [17] |

Note: The data in this table is for structurally related compounds and serves as an indication of the potential activity of this compound derivatives.

Mechanism of Action: Modulation of Signaling Pathways

Isothiocyanates are known to exert their biological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.[18][19][20][21][22]

Simplified Diagram of Isothiocyanate-Mediated Signaling Pathway Modulation

Caption: Isothiocyanates can inhibit the NF-κB pathway and modulate MAPK signaling.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its ability to readily form thiourea derivatives opens up a vast chemical space for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The derivatives have demonstrated promising antimicrobial and anticancer activities, warranting further investigation and development. The synthetic protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the discovery of new drugs and advanced materials. Further research focusing on the systematic evaluation of the biological activities of its derivatives and the elucidation of their specific mechanisms of action will undoubtedly lead to new and important discoveries.

References

- 1. wswxtb.ijournals.cn [wswxtb.ijournals.cn]

- 2. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]

- 7. US4563533A - Process for the preparation of halogen-substituted 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(3-chlorophenyl)quinazoline synthesis - chemicalbook [chemicalbook.com]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 12. Quinazoline synthesis [organic-chemistry.org]

- 13. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cell lines ic50: Topics by Science.gov [science.gov]

- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijacskros.com [ijacskros.com]

A Technical Guide to 2-Chlorophenyl Isothiocyanate for Researchers and Drug Development Professionals

An in-depth examination of the procurement, analysis, and biological significance of 2-Chlorophenyl Isothiocyanate, a versatile reagent in synthetic chemistry and a member of a promising class of bioactive compounds.

Introduction

This compound (CAS No. 2740-81-0) is an aromatic organosulfur compound characterized by the presence of a reactive isothiocyanate (-N=C=S) group and a chlorine atom on the phenyl ring. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceutical and agrochemical agents.[1] Isothiocyanates, as a class, are of significant interest to the scientific community due to their well-documented anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, covering its suppliers, purity grades, analytical methodologies, synthetic applications, and the key signaling pathways modulated by isothiocyanates.

Sourcing and Purity of this compound

A variety of chemical suppliers offer this compound in several purity grades, typically determined by Gas Chromatography (GC). For research and development purposes, it is crucial to select a grade with a purity profile that matches the requirements of the intended application to ensure reproducibility and avoid the interference of impurities.

Table 1: Prominent Suppliers and Purity Grades of this compound

| Supplier | Available Purity Grades | Analytical Method |

| Thermo Scientific | 97%, 99%, ≥98.5% | GC |

| Tokyo Chemical Industry (TCI) | >95.0% | GC |

| ChemicalBook | 99% | HPLC |

| Guidechem | Not specified | Not specified |

| CookeChem | >95.0% | GC |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2740-81-0 |

| Molecular Formula | C₇H₄ClNS |

| Molecular Weight | 169.63 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 260-262 °C |

| Refractive Index | ~1.660 |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of this compound

A common and adaptable method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline (B41778) with carbon disulfide, followed by decomposition of the resulting dithiocarbamate (B8719985) salt. The following protocol is adapted from a procedure for the synthesis of phenyl isothiocyanate and can be applied to 2-chloroaniline (B154045).[5]

Materials:

-

2-Chloroaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia

-

Lead nitrate (B79036) (Pb(NO₃)₂)

-

Calcium chloride (CaCl₂)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and placed in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.

-

While stirring vigorously, slowly add 2-chloroaniline to the mixture. Maintain the temperature between 0°C and 10°C.

-

Continue stirring for 30 minutes after the addition is complete, then allow the reaction mixture to stand for another 30 minutes. A precipitate of ammonium (B1175870) 2-chlorophenyldithiocarbamate will form.

-

Dissolve the salt in water and transfer to a larger flask.

-

With constant stirring, add a solution of lead nitrate in water. A precipitate of lead sulfide (B99878) will form.

-

Perform steam distillation on the mixture. The this compound will distill over with the water as an oil.

-

Separate the oily product from the aqueous layer.

-

Dry the product over anhydrous calcium chloride and purify by vacuum distillation.

Synthesis of a Thiourea (B124793) Derivative from this compound

The isothiocyanate group is highly reactive towards nucleophiles, such as primary and secondary amines, to form thiourea derivatives. This reaction is fundamental to the use of this compound as a building block in medicinal chemistry.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired amine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the thiourea product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The purity of this compound is typically assessed by GC-MS. While specific, validated methods from suppliers are proprietary, a general method can be established based on the analysis of similar volatile organic compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium, constant flow rate of 1 mL/min

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Biological Activity and Signaling Pathways of Isothiocyanates

While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates has been extensively investigated for its anticancer properties.[1][2][3] These compounds are known to modulate several key signaling pathways involved in carcinogenesis, including the Nrf2, NF-κB, and MAPK pathways, and are potent inducers of apoptosis.[1][2][4][6][7]

The Nrf2/Keap1 Antioxidant Response Pathway

Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress.[4][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes.

Inhibition of the NF-κB Pro-inflammatory Pathway